molecular formula C14H8ClNO2 B12628095 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid CAS No. 919293-13-3

9-Chlorobenzo[h]isoquinoline-6-carboxylic acid

Cat. No.: B12628095
CAS No.: 919293-13-3
M. Wt: 257.67 g/mol
InChI Key: CQLLXDPZVBCYFM-UHFFFAOYSA-N
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Description

9-Chlorobenzo[h]isoquinoline-6-carboxylic acid is a halogenated isoquinoline derivative characterized by a chlorine substituent at position 9 and a carboxylic acid group at position 4. Isoquinoline derivatives are widely studied for their pharmacological relevance, including anticancer and enzyme-inhibitory activities .

Properties

CAS No.

919293-13-3

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

9-chlorobenzo[h]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C14H8ClNO2/c15-9-1-2-10-11(6-9)13-7-16-4-3-8(13)5-12(10)14(17)18/h1-7H,(H,17,18)

InChI Key

CQLLXDPZVBCYFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Friedländer Synthesis

The Friedländer synthesis is a well-established method for constructing isoquinoline derivatives. This method typically involves the condensation of an appropriate aniline derivative with a carbonyl compound.

  • Reagents : Aniline, α,β-unsaturated carbonyl compounds (e.g., benzaldehyde derivatives).

  • Procedure :

    • Mix aniline with the carbonyl compound in a suitable solvent (e.g., ethanol).
    • Heat the mixture under reflux conditions.
    • Isolate the product via filtration and crystallization.
  • Yield : The yield can vary significantly based on the specific substrates used, typically ranging from 50% to 85% depending on the reaction conditions and purification methods employed.

Method B: Cyclization Reaction

This method involves cyclizing a precursor compound that contains both the benzo[h]isoquinoline structure and a carboxylic acid functional group.

  • Reagents : Starting materials such as benzo[h]isoquinoline derivatives and carboxylic acids.

  • Procedure :

    • Dissolve the starting materials in a suitable solvent (e.g., DMF or DMSO).
    • Add a dehydrating agent (e.g., phosphorus oxychloride) to facilitate cyclization.
    • Heat the reaction mixture to promote cyclization.
  • Yield : Yields typically range from 60% to 80%, depending on the efficiency of the cyclization step and subsequent purification processes.

Detailed Reaction Mechanisms

Friedländer Synthesis Mechanism

The Friedländer synthesis involves several steps:

  • Formation of an Imine : Aniline reacts with the carbonyl compound to form an imine intermediate.

  • Cyclization : The imine undergoes cyclization through nucleophilic attack by the nitrogen on the adjacent carbon atom, leading to isoquinoline formation.

  • Deprotonation : The resulting isoquinoline can then be further functionalized to introduce the carboxylic acid group.

Comparative Analysis of Preparation Methods

Method Key Steps Typical Yield Advantages Disadvantages
Friedländer Condensation and cyclization 50% - 85% Established method; versatile Requires careful control of conditions
Cyclization Nucleophilic attack and closure 60% - 80% Direct approach; fewer steps May require specific reagents

Chemical Reactions Analysis

Types of Reactions: 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 9th position .

Mechanism of Action

The mechanism of action of 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 1-Chloroisoquinoline-6-methyl Formate
  • Structure : Chlorine at position 1, methyl ester at position 5.
  • Synthesis : Produced via bromination, cyanation, and chlorination with phosphorus oxychloride, followed by esterification .
  • Key Differences : The ester group (vs. carboxylic acid in the target compound) reduces polarity, impacting solubility. Position 1 chlorination may lead to distinct reactivity in substitution reactions compared to position 9 .
2.1.2. 4-(4-Chloro-3-hydroxyphenyl)isoquinoline-6-carboxylic Acid (Compound 25)
  • Structure : Chlorine on a phenyl ring attached to position 4, with a hydroxyl group at position 3.
  • Synthesis: Bromination of methyl isoquinoline-6-carboxylate followed by hydroxylation .
  • Key Differences: The chlorine is part of a phenolic substituent rather than directly on the isoquinoline core. This may enhance hydrogen-bonding capacity, affecting biological target interactions .
2.1.3. Isoquinoline-6-carboxylic Acid
  • Structure : Parent compound lacking the chlorine substituent.
  • Properties : Lower molecular weight (MW: ~203.2 g/mol) and higher solubility in polar solvents compared to halogenated derivatives. Used as a precursor in synthesizing bioactive analogs .

Functional Analogs

2.2.1. Acridine-9-carboxylic Acid
  • Structure : Acridine core with a carboxylic acid at position 8.
  • Properties: Higher molecular weight (223.23 g/mol) and lipophilicity (LogP: ~3.5) compared to isoquinoline derivatives.

Physicochemical and Pharmacological Comparison

Compound Molecular Weight (g/mol) Substituent Position Key Functional Groups Reported Activity
9-Chlorobenzo[h]isoquinoline-6-carboxylic acid* ~263.7 (estimated) C9, C6 -Cl, -COOH N/A (inferred enzyme inhibition)
1-Chloroisoquinoline-6-methyl formate ~225.6 C1, C6 -Cl, -COOCH3 Intermediate in drug synthesis
Isoquinoline-6-carboxylic acid 203.2 C6 -COOH Precursor for bioactive derivatives
Acridine-9-carboxylic acid 223.23 C9 -COOH DNA intercalation, enzyme inhibition

*Estimated based on structural analogs.

Lipophilicity and Solubility

  • Ester derivatives (e.g., methyl formate in 1-chloroisoquinoline) exhibit lower solubility than carboxylic acids, favoring passive diffusion in biological systems .

Biological Activity

9-Chlorobenzo[h]isoquinoline-6-carboxylic acid is a complex organic compound notable for its unique structural features, including a chlorinated benzo[h]isoquinoline moiety and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid is C_15H_10ClN_O_2, with a molecular weight of approximately 273.7 g/mol. The presence of the chlorine atom enhances its reactivity and interaction with biological systems, making it a valuable candidate for drug development.

Antimicrobial Activity

Research has indicated that 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 15.625–62.5 μM for MRSA, demonstrating its effectiveness against resistant strains.

Bacterial Strain MIC (μM)
Methicillin-resistant S. aureus15.625–62.5
E. coli31.25–125

Anticancer Activity

The compound has shown promise in cancer research as well. Studies indicate that it can induce apoptosis in various cancer cell lines through the modulation of cellular pathways involved in cell survival and proliferation. For instance, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

The mechanism by which 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid exerts its biological effects is believed to involve interactions with specific enzymes and receptors within the cell. These interactions can modulate various signaling pathways, influencing cellular responses such as apoptosis and inflammation.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid against clinical isolates of MRSA. The compound demonstrated significant bactericidal activity with an MBIC (minimum biofilm inhibitory concentration) ranging from 781.25 to 1562.5 μg/mL .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 μM.

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